NCC007

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

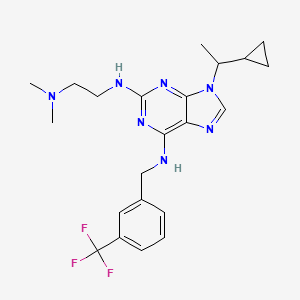

NCC007 is a dual inhibitor of casein kinase I alpha and casein kinase I delta. It has been identified as a potent compound for modulating mammalian circadian rhythms. The compound has shown significant effects in both in vitro and in vivo studies, making it a valuable tool for scientific research .

Mechanism of Action

Target of Action

NCC007, also known as 9-(1-Cyclopropylethyl)-N2-(2-(dimethylamino)ethyl)-N6-(3-(trifluoromethyl)benzyl)-9H-purine-2,6-diamine, is a dual inhibitor of Casein Kinase Iα (CKIα) and δ (CKIδ) . These kinases are part of the larger family of serine/threonine-specific protein kinases and play crucial roles in various cellular processes, including cell cycle progression and circadian rhythm regulation .

Mode of Action

This compound interacts with CKIα and CKIδ, inhibiting their activity. The IC50 values, which represent the concentration of this compound required to inhibit 50% of the kinase activity, are 1.8 μM for CKIα and 3.6 μM for CKIδ . This inhibition can modulate mammalian circadian rhythms, which are biological processes that display an endogenous oscillation of about 24 hours .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the circadian rhythm regulation pathway . CKIα and CKIδ are key regulators of this pathway, and their inhibition by this compound can lead to modulation of the circadian rhythms . The downstream effects of this modulation are still under investigation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of circadian rhythms. By inhibiting CKIα and CKIδ, this compound can potentially alter the timing of these rhythms, which could have wide-ranging effects on various biological processes, including sleep-wake cycles, feeding behavior, hormone secretion, and cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions: NCC007 is synthesized through structural modification of the N9 and C2 positions of longdaysin.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide for experimental use .

Chemical Reactions Analysis

Types of Reactions: NCC007 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

NCC007 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of casein kinase I alpha and casein kinase I delta.

Biology: Employed in research on circadian rhythms and cellular signaling pathways.

Medicine: Investigated for potential therapeutic applications in neurodegenerative diseases and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Longdaysin: Another inhibitor of casein kinase I alpha and casein kinase I delta, but with different structural modifications.

Casein kinase 1 delta-IN-5: A potent and selective inhibitor of casein kinase 1 delta with neuroprotective and anti-inflammatory effects.

PF-5006739: An effective and selective inhibitor of casein kinase 1 delta and casein kinase 1 epsilon, used in psychiatric disorder research .

Uniqueness: NCC007 is unique due to its dual inhibition of casein kinase I alpha and casein kinase I delta, making it a valuable tool for studying circadian rhythms and cellular signaling pathways. Its structural modifications provide specific inhibitory activity, distinguishing it from other similar compounds .

Properties

IUPAC Name |

9-(1-cyclopropylethyl)-2-N-[2-(dimethylamino)ethyl]-6-N-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F3N7/c1-14(16-7-8-16)32-13-28-18-19(29-21(30-20(18)32)26-9-10-31(2)3)27-12-15-5-4-6-17(11-15)22(23,24)25/h4-6,11,13-14,16H,7-10,12H2,1-3H3,(H2,26,27,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRNSZVMIARHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N2C=NC3=C(N=C(N=C32)NCCN(C)C)NCC4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F3N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NCC007 interact with its target and what are the downstream effects on circadian rhythms?

A: this compound functions as a dual inhibitor of Casein Kinase Iα (CKIα) and CKIδ []. These kinases play a crucial role in the phosphorylation of PER proteins, key components of the mammalian circadian clock. By inhibiting CKIα and CKIδ, this compound interferes with PER protein phosphorylation. This interference ultimately leads to a lengthened period of circadian rhythms. The study demonstrates this effect both in vitro, using a cell-based circadian assay, and in vivo, observing the behavioral rhythms of mice [].

Q2: What in vitro and in vivo studies have been conducted to assess the efficacy of this compound on circadian rhythms?

A: The research employed both in vitro and in vivo approaches to evaluate the efficacy of this compound []. In vitro, a cell-based circadian assay demonstrated that this compound effectively lengthened the period of cellular oscillations with a significant effect observed at a concentration of 0.32 μM []. In vivo studies using mice further confirmed the period-lengthening effect of this compound on behavioral rhythms []. These findings underscore the compound's potential as a tool for manipulating circadian rhythms in biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)